molecular formula C17H19N3O2 B2996761 N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide CAS No. 2361878-33-1

N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide

Cat. No.: B2996761
CAS No.: 2361878-33-1
M. Wt: 297.358
InChI Key: FCXGOLNVUJRXET-UHFFFAOYSA-N
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Description

N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound’s unique structure, featuring a cyanopropyl group, a cyclopropyl group, and a prop-2-enoylamino group attached to a benzamide core, suggests potential utility in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a substituted benzoyl chloride, which reacts with an amine to form the benzamide.

    Introduction of the Cyanopropyl Group: This could involve the reaction of the benzamide with a cyanopropyl halide under basic conditions.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Prop-2-enoylamino Group Addition: This step might involve the reaction of the intermediate compound with an appropriate enoyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzamide core or the attached groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide could have several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible applications in drug development, particularly in designing new pharmacological agents.

    Industry: Use in the production of specialty chemicals or as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action for N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide would depend on its specific interactions with biological targets. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, enzymes in metabolic pathways, or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyanopropyl)-N-cyclopropylbenzamide: Lacks the prop-2-enoylamino group.

    N-Cyclopropyl-4-(prop-2-enoylamino)benzamide: Lacks the cyanopropyl group.

    N-(2-Cyanopropyl)-4-(prop-2-enoylamino)benzamide: Lacks the cyclopropyl group.

Uniqueness

N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide is unique due to the combination of its functional groups, which might confer specific chemical reactivity and biological activity not seen in the similar compounds listed above.

Properties

IUPAC Name

N-(2-cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-16(21)19-14-6-4-13(5-7-14)17(22)20(15-8-9-15)11-12(2)10-18/h3-7,12,15H,1,8-9,11H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXGOLNVUJRXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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